Technical Guide: Synthesis and Characterization of (2-Bromo-2-methylpropyl)azanium Bromide
Technical Guide: Synthesis and Characterization of (2-Bromo-2-methylpropyl)azanium Bromide
Executive Summary
(2-Bromo-2-methylpropyl)azanium bromide (commonly referred to as 2-bromo-2-methylpropylamine hydrobromide ) is a critical aliphatic nitrogen mustard intermediate. It serves as a primary precursor for the synthesis of 2,2-dimethylaziridine , a strained heterocycle utilized in the construction of complex pharmaceutical architectures and functionalized polymers.
This guide provides a definitive protocol for the synthesis of (2-bromo-2-methylpropyl)azanium bromide via the hydrobromination of 2-methylallylamine. Unlike generic procedures, this document details the mechanistic causality ensuring regiospecificity (Markovnikov addition) and provides a self-validating characterization framework.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | (2-Bromo-2-methylpropyl)azanium bromide |
| Common Name | 2-Bromo-2-methylpropylamine hydrobromide |
| CAS Number | 36565-68-1 |
| Molecular Formula | |
| Molecular Weight | 232.95 g/mol |
| Structure | |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents |
| Stability | Hygroscopic; prone to cyclization (aziridine formation) under basic conditions |
Retrosynthetic Analysis & Strategy
The synthesis of (2-bromo-2-methylpropyl)azanium bromide is governed by the need to introduce a bromine atom at the tertiary carbon while maintaining the integrity of the primary amine.
Primary Route: Hydrobromination of 2-Methylallylamine
The most atom-economical route involves the addition of hydrogen bromide (HBr) to 2-methylallylamine (methallylamine).
-
Mechanism: Electrophilic addition.
-
Regioselectivity: The reaction proceeds via a Markovnikov addition .[1] The proton (
) adds to the terminal methylene ( ) to generate a stable tertiary carbocation at the C2 position. Subsequent attack by the bromide ion ( ) yields the tertiary bromide. -
Salt Formation: The basic amine function is simultaneously protonated, protecting it from nucleophilic self-attack during the reaction and precipitating the product as the ammonium salt.
Alternative Route: Substitution of 1-Amino-2-methylpropan-2-ol
An alternative approach involves the nucleophilic substitution of the hydroxyl group in 1-amino-2-methylpropan-2-ol using HBr or
Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the critical tertiary carbocation intermediate that dictates the regiochemistry.
Caption: Mechanistic pathway for the hydrobromination of 2-methylallylamine. Note the formation of the stable tertiary carbocation intermediate.
Detailed Experimental Protocol
Safety Warning: This procedure involves the synthesis of a nitrogen mustard precursor. The product and intermediates are potential vesicants and alkylating agents. Work must be performed in a properly functioning fume hood with full PPE (gloves, goggles, lab coat).[2]
Materials
-
2-Methylallylamine (Methallylamine): 10.0 g (0.14 mol)
-
Hydrobromic Acid (48% aq): 60 mL (~0.53 mol, 3.8 eq)
-
Ethanol (Absolute): For recrystallization
-
Diethyl Ether: For washing[3]
Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath (0 °C) .
-
Acid Charge: Add the 48% Hydrobromic acid (60 mL) to the flask.
-
Amine Addition: Add 2-methylallylamine (10.0 g) dropwise via the addition funnel over 30 minutes.
-
Scientific Rationale: The reaction is highly exothermic.[4] Slow addition at 0 °C prevents uncontrolled boiling and minimizes the risk of polymerization or vaporization of the volatile amine.
-
-
Reaction Phase: Once addition is complete, replace the addition funnel with a reflux condenser.
-
Heat the mixture to reflux (approx. 126 °C) for 4 to 6 hours .
-
Scientific Rationale: Thermal energy is required to overcome the activation energy for the addition of HBr across the double bond and to drive the reaction to completion.
-
-
Concentration: Cool the reaction mixture to room temperature. Remove the solvent (water and excess HBr) under reduced pressure (rotary evaporator) to yield a crude solid residue.
-
Note: Use a trap to neutralize HBr vapors.
-
-
Purification:
-
Dissolve the crude residue in a minimum amount of hot absolute ethanol .
-
Allow the solution to cool slowly to room temperature, then place in a refrigerator (4 °C) to crystallize.
-
If crystallization is slow, add diethyl ether dropwise to the cold solution to induce precipitation (anti-solvent method).
-
-
Isolation: Filter the white crystalline solid under vacuum. Wash the filter cake with cold diethyl ether (3 x 20 mL) to remove traces of acid and non-polar impurities.
-
Drying: Dry the solid in a vacuum desiccator over
or KOH pellets to constant weight.
Expected Yield: 75–85%
Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (NMR)
The
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H | 1.95 – 2.05 | Singlet (s) | 6H | Gem-dimethyl protons ( |
| 1H | 3.55 – 3.65 | Singlet (s)* | 2H | Methylene protons ( |
| 1H | 8.20 – 8.50 | Broad Singlet | 3H | Ammonium protons ( |
*Note: The methylene signal may appear as a broad doublet due to coupling with the ammonium protons if the solvent is non-exchangeable (e.g., DMSO-d6).
Infrared Spectroscopy (FT-IR)
-
3000 – 2800 cm⁻¹: Broad
stretching (ammonium salt). -
2980 – 2900 cm⁻¹: Aliphatic
stretching. -
~1580 cm⁻¹:
bending. -
~600 – 500 cm⁻¹:
stretch (fingerprint region).
Melting Point[1][3]
-
Range: The compound is a salt and typically decomposes/melts at high temperatures. While specific literature values vary, it is expected to be a solid with a melting point >150 °C (analogous to 2-bromoethylamine HBr, mp 172-176 °C).
Applications: Aziridine Formation[1][6][7]
The primary utility of (2-bromo-2-methylpropyl)azanium bromide is the synthesis of 2,2-dimethylaziridine . This is achieved by treating the salt with a base (e.g., NaOH, KOH, or NaOMe).
Caption: Workflow for the conversion of the bromide salt to 2,2-dimethylaziridine via base-mediated cyclization.
References
-
Hofkens, A., et al. (2003). "A new route towards N-(α-methoxybenzyl)aziridines." Tetrahedron Letters, 44(6), 1137-1139. Link
-
Cortese, F. (1937). "β-Bromoethylamine Hydrobromide."[5] Organic Syntheses, Coll.[5][6][7] Vol. 2, p. 91. Link
-
BenchChem. (2025).[4] "Technical Guide: 2-Bromo-2-methylpropan-1-amine Hydrobromide." Link
-
Master Organic Chemistry. (2025). "Addition of HBr to Alkenes - Mechanism and Regioselectivity." Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Identify the three products formed when 2-bromo-2-methylpropane i... | Study Prep in Pearson+ [pearson.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
